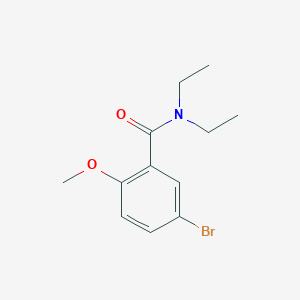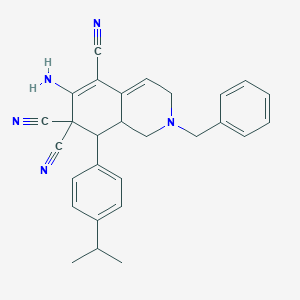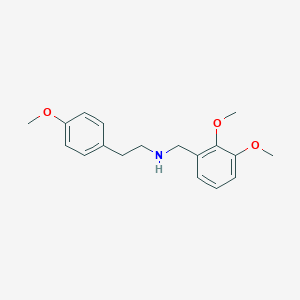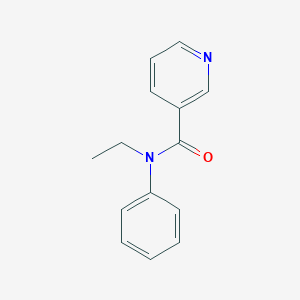
1-(4-Chlorophenyl)-3-acetyl-4-phenyl-5-cyano-6-amino-1,4-dihydropyridazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Chlorophenyl)-3-acetyl-4-phenyl-5-cyano-6-amino-1,4-dihydropyridazine, also known as CPAC, is a chemical compound that has been widely studied for its potential applications in scientific research. CPAC belongs to the class of dihydropyridazines, which are organic compounds that have a pyridazine ring with two hydrogen atoms replaced by two other groups.
Wirkmechanismus
The mechanism of action of 1-(4-Chlorophenyl)-3-acetyl-4-phenyl-5-cyano-6-amino-1,4-dihydropyridazine is not fully understood, but it is believed to involve the inhibition of certain enzymes that are involved in the regulation of cellular processes. 1-(4-Chlorophenyl)-3-acetyl-4-phenyl-5-cyano-6-amino-1,4-dihydropyridazine has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a key role in the production of inflammatory mediators.
Biochemical and Physiological Effects:
1-(4-Chlorophenyl)-3-acetyl-4-phenyl-5-cyano-6-amino-1,4-dihydropyridazine has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that 1-(4-Chlorophenyl)-3-acetyl-4-phenyl-5-cyano-6-amino-1,4-dihydropyridazine can inhibit the growth of cancer cells, reduce the production of inflammatory cytokines, and protect against oxidative stress. In vivo studies have shown that 1-(4-Chlorophenyl)-3-acetyl-4-phenyl-5-cyano-6-amino-1,4-dihydropyridazine can reduce the size of tumors and improve survival rates in animal models of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-(4-Chlorophenyl)-3-acetyl-4-phenyl-5-cyano-6-amino-1,4-dihydropyridazine is its broad range of biological activities, which make it a promising candidate for the development of new drugs. However, 1-(4-Chlorophenyl)-3-acetyl-4-phenyl-5-cyano-6-amino-1,4-dihydropyridazine also has some limitations for lab experiments, including its low solubility in water and its potential toxicity at high doses.
Zukünftige Richtungen
There are several potential future directions for research on 1-(4-Chlorophenyl)-3-acetyl-4-phenyl-5-cyano-6-amino-1,4-dihydropyridazine. One area of interest is the development of new derivatives of 1-(4-Chlorophenyl)-3-acetyl-4-phenyl-5-cyano-6-amino-1,4-dihydropyridazine that have improved solubility and bioavailability. Another area of interest is the investigation of the molecular mechanisms underlying the biological activities of 1-(4-Chlorophenyl)-3-acetyl-4-phenyl-5-cyano-6-amino-1,4-dihydropyridazine, which could lead to the development of more targeted therapies for various diseases. Finally, there is also potential for the use of 1-(4-Chlorophenyl)-3-acetyl-4-phenyl-5-cyano-6-amino-1,4-dihydropyridazine as a diagnostic tool for certain types of cancer, based on its ability to selectively inhibit the growth of cancer cells.
Synthesemethoden
1-(4-Chlorophenyl)-3-acetyl-4-phenyl-5-cyano-6-amino-1,4-dihydropyridazine can be synthesized through a reaction between 4-chlorobenzaldehyde, acetophenone, and malononitrile in the presence of ammonium acetate and glacial acetic acid. The reaction is carried out under reflux conditions and the resulting product is purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
1-(4-Chlorophenyl)-3-acetyl-4-phenyl-5-cyano-6-amino-1,4-dihydropyridazine has been studied for its potential applications in various fields of scientific research, including medicinal chemistry, pharmacology, and neuroscience. 1-(4-Chlorophenyl)-3-acetyl-4-phenyl-5-cyano-6-amino-1,4-dihydropyridazine has been shown to have a range of biological activities, including antioxidant, anti-inflammatory, and antitumor effects.
Eigenschaften
Molekularformel |
C19H15ClN4O |
|---|---|
Molekulargewicht |
350.8 g/mol |
IUPAC-Name |
3-acetyl-6-amino-1-(4-chlorophenyl)-4-phenyl-4H-pyridazine-5-carbonitrile |
InChI |
InChI=1S/C19H15ClN4O/c1-12(25)18-17(13-5-3-2-4-6-13)16(11-21)19(22)24(23-18)15-9-7-14(20)8-10-15/h2-10,17H,22H2,1H3 |
InChI-Schlüssel |
YPLHAPLMYPBRKA-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=NN(C(=C(C1C2=CC=CC=C2)C#N)N)C3=CC=C(C=C3)Cl |
Kanonische SMILES |
CC(=O)C1=NN(C(=C(C1C2=CC=CC=C2)C#N)N)C3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-benzyl-2-[(1-bromo-2-naphthyl)oxy]acetamide](/img/structure/B250536.png)
![2-[(1-bromo-2-naphthyl)oxy]-N-(4-methoxyphenyl)acetamide](/img/structure/B250537.png)
![1-{[(1-Bromo-2-naphthyl)oxy]acetyl}pyrrolidine](/img/structure/B250538.png)

![6-Amino-4-[3-(cyclopentyloxy)phenyl]-3-(4-methoxyphenyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B250545.png)
![[({[3-Cyano-4-(4-fluorophenyl)-6-(2-thienyl)-2-pyridinyl]sulfanyl}acetyl)amino]acetic acid](/img/structure/B250547.png)


![2-(3,4-dimethoxyphenyl)-N-[3-(4-morpholinyl)propyl]acetamide](/img/structure/B250553.png)
![5-chloro-N-[4-(dimethylamino)phenyl]-2-methoxybenzamide](/img/structure/B250554.png)



![Ethyl 1-[(2,5-dichlorophenyl)sulfonyl]piperidine-3-carboxylate](/img/structure/B250561.png)